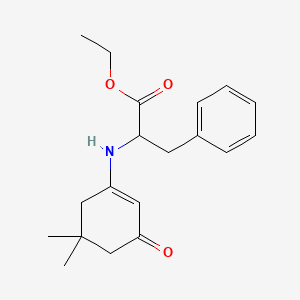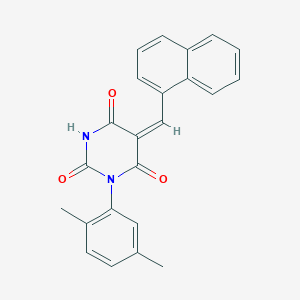
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is commonly referred to as CYM-51010 and has been studied extensively for its potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of CYM-51010 is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor. This receptor is involved in the regulation of pain and stress responses, and CYM-51010 may modulate its activity to produce its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that CYM-51010 has significant effects on pain perception and stress responses in animal models. The compound has been shown to reduce pain sensitivity and improve pain tolerance in various pain models. Additionally, CYM-51010 has been shown to have anxiolytic effects, reducing anxiety and stress responses in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CYM-51010 is its potent analgesic effects, which make it a valuable tool for studying pain pathways and developing new pain treatments. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CYM-51010. One area of interest is in the development of new analgesics based on the compound's structure. Additionally, further studies are needed to fully understand the mechanism of action of CYM-51010 and its effects on pain and stress responses. Finally, the compound may have potential applications in other areas of medicine, such as the treatment of addiction and mood disorders.
Méthodes De Synthèse
The synthesis of CYM-51010 involves the reaction of 1-cyclohexyl-3-(4-methoxy-3-methylphenyl)urea with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
CYM-51010 has been studied for its potential applications in various fields of medicinal chemistry. One of the primary areas of research has been in the development of novel analgesics. Studies have shown that CYM-51010 has potent analgesic effects in animal models of pain and may have potential as a new class of pain relievers.
Propriétés
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-12-15(8-9-17(14)24-2)13-19(23)21-18-10-11-20-22(18)16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMRSKKLACWCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC=NN2C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)

![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
methanone](/img/structure/B4893244.png)


![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)
![isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4893284.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-bromobenzyl)piperazine](/img/structure/B4893289.png)
![N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4893308.png)
![3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)
